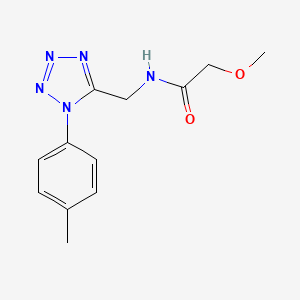
2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the overall reaction scheme .Molecular Structure Analysis
This involves determining the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis would provide information about the compound’s functional groups, atomic connectivity, and 3D structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, refractive index, and spectral properties .科学的研究の応用
Bioequivalence and Pharmacokinetics
A study on the bioequivalence of tablet and capsule formulations of a novel non-steroidal anti-inflammatory agent showed the importance of evaluating pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 beta in healthy volunteers. This research highlights the potential application of structurally related compounds in the development of anti-inflammatory drugs and the importance of formulation in their effectiveness (Annunziato & di Renzo, 1993).
Synthesis of β-Lactam Antibiotics
The utility of certain protecting groups in the synthesis of β-lactam antibiotics was explored, demonstrating the significance of protecting group strategies in the synthesis of complex molecules like antibiotics. This study underlines the role of chemical synthesis techniques in the development of new antibiotics with activity against resistant strains of bacteria (Woo, 1981)
Herbicide Metabolism and Toxicology
Research into the metabolism of chloroacetamide herbicides and their selected metabolites in human and rat liver microsomes elucidates the metabolic pathways involved in herbicide detoxification. This study is crucial for understanding the environmental and health implications of herbicide use and for developing safer agrochemicals (Coleman et al., 2000).
Hypoglycemic Activity of Acetamide Derivatives
Investigations into the hypoglycemic activity of novel acetamide derivatives in an animal model reveal the potential therapeutic applications of these compounds in treating diabetes. This kind of research contributes to the discovery of new drugs for managing blood sugar levels (Nikaljea et al., 2012).
Adenosine Receptor Antagonists
The development of drug-like, non-xanthine-based A2B adenosine receptor antagonists through structural modifications of a starting compound demonstrates the process of drug discovery and optimization. This research has implications for the development of therapies for diseases where the adenosine receptor is a key target (Cheung et al., 2010).
Reagents for Synthesis
The development of new reagents for the synthesis of N-alkylacetamides and carbamates shows the continuous innovation in organic synthesis methodologies, which is vital for the efficient synthesis of complex molecules (Sakai et al., 2022).
Inhibition of Fatty Acid Synthesis by Herbicides
A study on the inhibition of fatty acid synthesis in algae by chloroacetamide herbicides provides insights into the biochemical effects of herbicides on non-target organisms, underlining the environmental impact of these chemicals (Weisshaar & Böger, 1989).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-9-3-5-10(6-4-9)17-11(14-15-16-17)7-13-12(18)8-19-2/h3-6H,7-8H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKPMRYRRMXBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
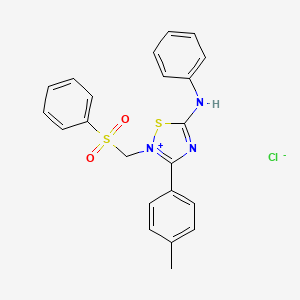
![1-(2,5-difluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2600476.png)
![N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600478.png)


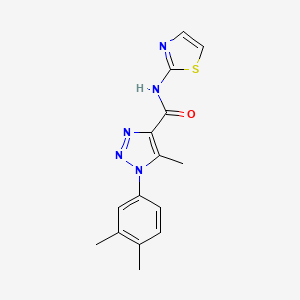
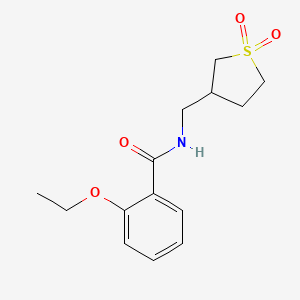
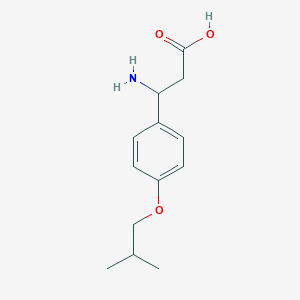
![prop-2-enyl 5-(2-methoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600488.png)
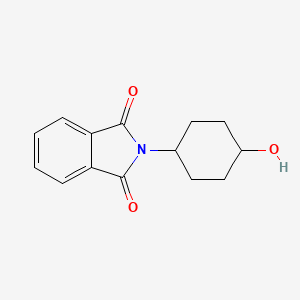
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2600490.png)
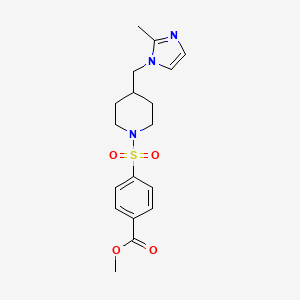
![5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600495.png)
![Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2600498.png)
